![molecular formula C21H21N3O4S B3014346 N-[3-(4-Methyl-1,3-oxazol-2-yl)phenyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide CAS No. 1424705-07-6](/img/structure/B3014346.png)
N-[3-(4-Methyl-1,3-oxazol-2-yl)phenyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-[3-(4-Methyl-1,3-oxazol-2-yl)phenyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide" is a molecule that likely contains an oxazole ring, a sulfonylamino group, and a propanamide moiety. The presence of these functional groups suggests that the compound could be synthesized through reactions involving sulfonyl groups and oxazole formation, which are common in medicinal chemistry for the development of pharmaceutical agents .
Synthesis Analysis
The synthesis of oxazole derivatives can be achieved through base-catalyzed cyclization of N-sulfonyl propargylamides, which selectively affords 5-sulfonylmethyl oxazoles via 1,4-sulfonyl migration, with allenes as key intermediates . Additionally, the synthesis of related compounds, such as furanones, can be performed using dianions of N-monosubstituted-3-(phenylsulfonyl)propanamides, which react with aldehydes and ketones to provide stable γ-hydroxy amides . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of the compound likely features an oxazole ring, which is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms. This ring is known for its stability and presence in various biologically active molecules. The sulfonylamino group attached to the propanamide backbone could influence the electronic distribution and overall conformation of the molecule, potentially affecting its reactivity and interaction with biological targets .
Chemical Reactions Analysis
The reactivity of N-sulfonylamines, which are part of the compound's structure, can lead to various reactions. For instance, they can react with 3-dimethylamino-2H-azirines to form 1,2,5-thiadiazoles, 1,2,3-oxathiazoles, and acrylamidines . These reactions are competitive and can lead to different products depending on the specific substrates and conditions used. Such reactivity could be harnessed in the synthesis or further functionalization of the compound under study.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. The oxazole ring contributes to the compound's aromaticity and stability, while the sulfonylamino group could enhance its solubility in polar solvents due to its potential for hydrogen bonding. The propanamide portion of the molecule would contribute to the overall polarity and could affect the compound's melting point, boiling point, and solubility in organic solvents. The presence of a phenyl group could also contribute to the hydrophobic character of the compound .
Aplicaciones Científicas De Investigación
Novel Inhibitors for Viral DNA Maturation
A study identified a compound with selective inhibitory effects on cytomegalovirus (CMV) replication, suggesting interference with viral DNA maturation and packaging. This highlights the potential of such compounds in antiviral research and therapy, particularly for diseases where viral DNA maturation plays a key role in pathogenesis (Buerger et al., 2001).
Chemical Probes for Protein Analysis
Another study explored the reactivity of N-Ethyl-5-phenylisoxazolium 3' -sulfonate with nucleophilic side chains of proteins. This demonstrates the utility of certain compounds as chemical probes in studying protein structures and functions, contributing valuable tools for biochemical and pharmacological research (Llamas et al., 1986).
Neurokinin-1 Receptor Antagonists
Research on an orally active, water-soluble neurokinin-1 receptor antagonist showcases the potential of certain chemical frameworks in developing treatments for emesis and depression. This underscores the importance of such compounds in therapeutic agent development (Harrison et al., 2001).
Quantum Chemical Studies for Drug Design
Quantum chemical studies on similar compounds have provided insights into their potential as anti-prostatic carcinoma drugs. This area of research is crucial for understanding the interaction between drugs and biological targets, paving the way for the design of more effective treatments (Otuokere & Amaku, 2015).
Cardiac Myosin Activators
A study on sulfonamidophenylethylamides as novel cardiac myosin activators indicates the potential application of related compounds in treating systolic heart failure. This research contributes to the ongoing search for therapeutic options for heart diseases, focusing on enhancing cardiac function (Manickam et al., 2019).
Propiedades
IUPAC Name |
N-[3-(4-methyl-1,3-oxazol-2-yl)phenyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-16-15-28-21(23-16)18-8-5-9-19(14-18)24-20(25)10-12-22-29(26,27)13-11-17-6-3-2-4-7-17/h2-9,11,13-15,22H,10,12H2,1H3,(H,24,25)/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTLDZWDVQEZBK-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=N1)C2=CC(=CC=C2)NC(=O)CCNS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=COC(=N1)C2=CC(=CC=C2)NC(=O)CCNS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-methyl-1,3-oxazol-2-yl)phenyl]-3-(2-phenylethenesulfonamido)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

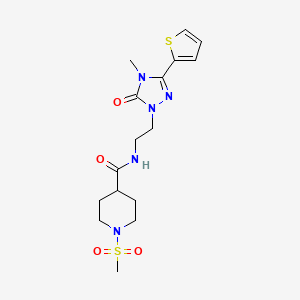
![N-(2,4-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B3014265.png)
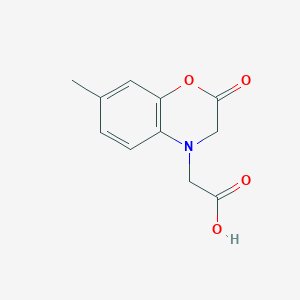
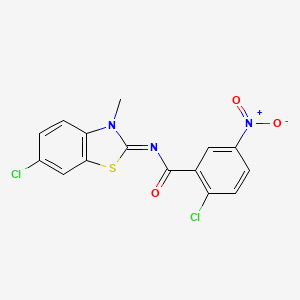
![2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3014268.png)
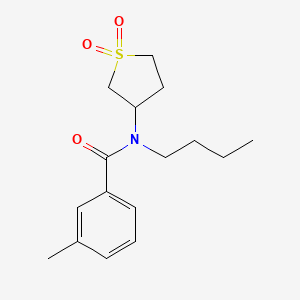
![N~3~-(3-fluorophenyl)-6-{3-[(2-hydroxy-5-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide](/img/structure/B3014272.png)
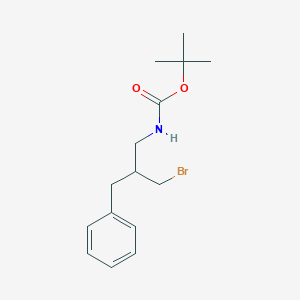
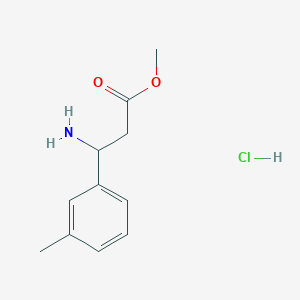
![N-[3-[4-(Difluoromethyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B3014276.png)
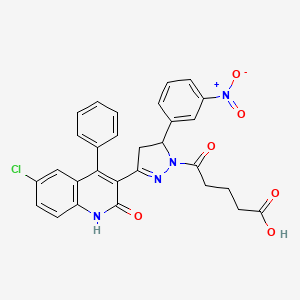
![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B3014280.png)
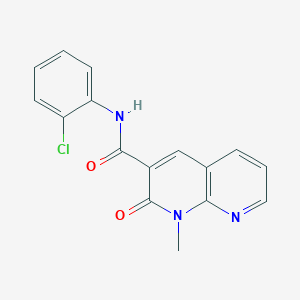
![2-[2-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B3014284.png)